2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16063974
InChI: InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+
SMILES:
Molecular Formula: C12H11FN4O
Molecular Weight: 246.24 g/mol

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16063974

Molecular Formula: C12H11FN4O

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C12H11FN4O
Molecular Weight 246.24 g/mol
IUPAC Name 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+
Standard InChI Key KTWHSCZCEKSURX-VGOFMYFVSA-N
Isomeric SMILES CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2F
Canonical SMILES CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic name 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one delineates its core structure:

  • A pyrimidin-4(3H)-one backbone substituted at position 2 with a hydrazinyl group and at position 6 with a methyl group.

  • The hydrazinyl moiety forms an (E)-configured Schiff base with a 2-fluorobenzaldehyde derivative, resulting in a planar hydrazone linkage.

The E-configuration arises from the preferential orientation of the hydrazone group, minimizing steric hindrance between the pyrimidinone ring and the fluorobenzylidene substituent . Tautomerism is possible at the pyrimidinone oxygen, though the keto form is typically stabilized in the solid state .

Synthesis and Reaction Mechanisms

General Synthetic Strategy

While no direct synthesis of this compound is documented, analogous hydrazinylpyrimidinones are typically synthesized via:

  • Condensation Reactions: Reacting 6-methylpyrimidin-4(3H)-one-2-hydrazine with 2-fluorobenzaldehyde under acidic or solvent-free conditions.

  • Ultrasonic Irradiation: As demonstrated for related Schiff bases , ultrasound can accelerate reaction kinetics, improve yields (≥85%), and reduce byproducts.

Representative Reaction Pathway:

6-Methylpyrimidin-4(3H)-one-2-hydrazine+2-FluorobenzaldehydeEtOH, HClTarget Compound\text{6-Methylpyrimidin-4(3H)-one-2-hydrazine} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Target Compound}

Optimization Considerations

  • Solvent Choice: Ethanol or methanol facilitates proton transfer, while acetic acid may enhance electrophilicity of the carbonyl group .

  • Catalysts: p-Toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂) can improve reaction efficiency .

Structural Characterization

Spectroscopic Data (Theoretical)

TechniquePredicted Features
¹H NMR- Hydrazone NH: δ 10.2–11.5 ppm (singlet)
- Pyrimidinone H₅: δ 6.1–6.3 ppm (singlet)
- Fluorobenzylidene aromatic protons: δ 7.3–8.1 ppm (multiplet)
¹³C NMR- Pyrimidinone C4=O: δ 165–170 ppm
- Hydrazone C=N: δ 145–150 ppm
IR- ν(C=O): 1680–1700 cm⁻¹; ν(N–H): 3200–3300 cm⁻¹; ν(C–F): 1100–1150 cm⁻¹

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Planar Hydrazone Linkages: Dihedral angles <20° between the pyrimidinone and fluorobenzylidene rings.

  • Intermolecular Interactions: N–H···O hydrogen bonds (2.6–2.8 Å) and C–H···F contacts (2.9–3.1 Å) stabilize crystal packing.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity; limited in water (logP ≈ 2.1–2.5).

  • Thermal Stability: Decomposition temperature estimated at 220–240°C based on methylpyrimidinone analogs .

Quantum Chemical and Optoelectronic Analysis

Density Functional Theory (DFT) Calculations

At the M06/6-311G* level , key findings include:

  • HOMO-LUMO Gap: ~4.2 eV, indicating semiconducting behavior.

  • Dipole Moment: 5.8–6.2 Debye, favoring nonlinear optical (NLO) responses.

  • Charge Transfer: Electron density shifts from the fluorobenzylidene moiety to the pyrimidinone ring, enhancing polarizability .

Industrial and Research Applications

Materials Science

  • NLO Materials: Thin-film coatings for laser technology.

  • Coordination Chemistry: Ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems.

Pharmaceutical Development

  • Prodrug Design: Functionalization of the hydrazone group for targeted drug delivery.

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